molecular formula C20H20N2O2S B3865542 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

Cat. No. B3865542
M. Wt: 352.5 g/mol
InChI Key: NFPUKUXUCLDKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide, also known as MTB, is a synthetic compound with potential therapeutic applications. MTB belongs to the class of thiazole-containing compounds, which have been reported to possess anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is not fully understood. However, it has been reported that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide exerts its anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. The anticancer activity of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has been reported to have several biochemical and physiological effects. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has also been shown to decrease the levels of prostaglandins, which are involved in inflammation and pain. Additionally, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has been reported to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has several advantages for lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide is a synthetic compound that can be easily synthesized in the lab. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has been shown to have anti-inflammatory, analgesic, and anticancer activities, which make it a promising compound for further research. However, there are also limitations to using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide in lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide. One direction is to investigate the safety and efficacy of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide in humans. Another direction is to investigate the potential of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide and its biochemical and physiological effects.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has been reported to possess potential therapeutic applications in various scientific research fields. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has been shown to have anti-inflammatory and analgesic activities in animal models of inflammation and pain. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has also been reported to have anticancer activity by inducing apoptosis in cancer cells. Additionally, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide has been reported to have antifungal activity against Candida albicans.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-18(24-16-7-5-4-6-8-16)19(23)22-20-21-17(13-25-20)15-11-9-14(2)10-12-15/h4-13,18H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPUKUXUCLDKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.